molecular formula C27H28N2O7 B7796634 Cilnidipine CAS No. 118934-76-2

Cilnidipine

Cat. No.: B7796634
CAS No.: 118934-76-2
M. Wt: 492.5 g/mol
InChI Key: KJEBULYHNRNJTE-DHZHZOJOSA-N
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Description

Cilnidipine is a fourth-generation dihydropyridine calcium channel blocker (CCB) that uniquely inhibits both L-type and N-type voltage-dependent calcium channels . Approved for hypertension management, it reduces blood pressure (BP) by vasodilation while attenuating sympathetic nervous system (SNS) activity via N-type channel blockade .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-O-(2-methoxyethyl) 5-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17,25,28H,14-16H2,1-3H3/b11-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJEBULYHNRNJTE-DHZHZOJOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(C(=C(N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046309
Record name Cilnidipine
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Molecular Weight

492.5 g/mol
Source PubChem
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Boiling Point

653ºC
Record name Cilnidipine
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Solubility

Insoluble
Record name Cilnidipine
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CAS No.

132203-70-4, 132295-21-7, 132338-87-5
Record name Cilnidipine
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Record name 1,4-Dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid 2-methoxyethyl (2E)-3-phenyl-2-propenyl ester
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Melting Point

110ºC
Record name Cilnidipine
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Preparation Methods

Solvent and Stoichiometric Optimization

  • Alcohol Selection : Anhydrous methanol, ethanol, or isopropanol (C1–C3 alcohols) enhance reaction homogeneity. Methanol achieves 65.9% yield, while isopropanol reaches 66.7%.

  • Molar Ratios : A 1:1.1 ratio of Compound 4 to Compound 5 minimizes excess reagent waste while maximizing conversion.

  • Reflux Conditions : Heating at 65–80°C for 3–5 hours under reflux ensures complete cyclization without degradation.

Table 1: Impact of Alcohol Solvent on this compound Yield

SolventTemperature (°C)Time (h)Yield (%)
Anhydrous Methanol65365.9
Ethanol78464.7
Isopropanol823.566.7

Recrystallization Protocols

Crude this compound is purified using the same alcoholic solvent, eliminating chromatographic steps. For example, recrystallization from methanol produces light-yellow crystals with a melting point of 109–110°C and >99.5% purity.

Alternative Cyclization Route Under Solvent-Free Conditions

A solvent-free approach heats 2-(3-nitrobenzylidene)acetoacetic acid cinnamyl ester (I) with 2-aminocrotonic acid 2-methoxyethyl ester (II) at 120°C for 3 hours. This method achieves 67% yield but has drawbacks:

  • High Energy Demand : Sustained heating at 120°C increases operational costs.

  • Post-Reaction Processing : The product requires column chromatography for purification, making it less suitable for bulk manufacturing.

Reaction Scheme :

I+IIΔ,120CThis compound+H2O\text{I} + \text{II} \xrightarrow{\Delta, 120^\circ\text{C}} \text{this compound} + \text{H}_2\text{O}

Multi-Step Synthesis from Cinnamyl Alcohol

An improved pathway starts with cinnamyl alcohol, proceeding through three stages:

Esterification

Cinnamyl alcohol reacts with acetyl chloride to form cinnamyl acetate (85% yield).

Amination

Cinnamyl acetate undergoes ammonolysis in ethanol at 0–5°C to produce β-aminocrotonic acid cinnamyl ester (78.9% yield).

Condensation-Cyclization

The final step combines the aminated product with 2-(3-nitrobenzylidene)acetoacetic acid 2-methoxyethyl ester in methanol, yielding this compound at 48.7% overall yield.

Advantages :

  • Avoids costly intermediates like 3-nitrobenzaldehyde.

  • Uses commercially available cinnamyl alcohol, reducing raw material costs by ~30%.

Critical Analysis of Methodologies

Table 2: Comparative Efficiency of Synthetic Routes

MethodYield (%)PurificationScalability
Hantzsch Condensation48–55ChromatographyLow
Patent Optimized64–67RecrystallizationHigh
Solvent-Free67ChromatographyModerate
Multi-Step48.7FiltrationModerate

Industrial Viability

The patent method (CN101602709A) stands out for its high yield and recrystallization-based purification, which reduces downtime and costs. In contrast, solvent-free and multi-step routes are limited by energy intensity or lower total yields.

Purity and Characterization

All methods produce this compound with consistent spectral properties:

  • IR : NH stretch at 3370–3380 cm⁻¹, carbonyl peaks at 1700–1710 cm⁻¹.

  • ¹H-NMR : Characteristic signals at δ 2.34 (6H, CH₃), δ 5.15 (1H, NH), and δ 7.1–8.2 (aryl protons) .

Chemical Reactions Analysis

Photochemical Reactions

Cilnidipine exhibits photochemical reactivity under UV-A light, undergoing aromatization to form a stable photoproduct. This reaction involves the loss of hydrogen atoms from the dihydropyridine ring, resulting in an aromatic pyridine derivative .

Key Reaction Details :

Reactant Product Conditions
This compound (1)2-methoxyethyl-3-phenyl-2-propenyl pyridine dihydro-2,6-dimethyl-4-(3-nitrophenyl) pyridine-3,5-dicarboxylate (2)UV-A irradiation

The reaction occurs in both aerobic and anaerobic conditions, producing a common photoproduct .

Metabolic Pathways

This compound undergoes hepatic metabolism through three primary pathways:

  • Demethylation of the methoxyethyl group.

  • Hydrolysis of the cinnamyl ester group.

  • Oxidation of the dihydropyridine ring.

Enzymatic Involvement :

Step Enzyme Key Reaction
DemethylationCYP3A4Removal of methyl group from methoxyethyl chain
Partial hydrolysisCYP2C19Cleavage of cinnamyl ester linkage
Oxidation of dihydropyridine ringCYP3A4Conversion to pyridine derivatives

The major metabolites are excreted via feces (80%) and urine (20%) .

Degradation Under Stress Conditions

Stress studies (ICH Q1A guidelines) identified seven degradation products , with three oxidative products (CD1, CD2, CD3) isolated via preparative HPLC .

Characterization of Degradation Products :

Product Structural Features Key Data
CD1Oxidized dihydropyridine ring with hydroxyl groupIsolated via HPLC; confirmed by HRMS and NMR.
CD2Further oxidized derivative with ketone functionalityExhibited racemic mixture; stereochemistry resolved via ROESY NMR.
CD3Hydrolyzed ester derivativeFormed under acidic/alkaline conditions.

The degradation pathways involve oxidation, hydrolysis, and rearrangement reactions .

Photochemical Stability

This compound generates free radicals upon UV irradiation, as evidenced by electron spin resonance (ESR) spectroscopy. Unlike nifedipine (which produces singlet oxygen), this compound forms a phenylnitroxy radical (g-value ~2.0057) .

Comparison of Photoproducts :

Compound Photoproduct Type Clinical Relevance
This compoundPhenylnitroxy radicalLimited phototoxicity reports
NimodipineSimilar radical speciesNo phototoxicity evidence
NifedipineSinglet oxygen (4-hydroxy-TEMPO)Known phototoxicity

The fragmented ESR signal in this compound correlates with low human phototoxicity incidence .

Scientific Research Applications

Hypertension Management

Cilnidipine has been extensively studied for its efficacy in treating hypertension:

  • Monotherapy and Combination Therapy : It is recommended as a first-line treatment for hypertension, either alone or in combination with other antihypertensive agents .
  • Morning Hypertension : In a study involving 43 patients, this compound successfully controlled morning systolic blood pressure (SBP) to below 135 mmHg in 58% of cases .
  • Post-Stroke Hypertension : A large-scale study involving 2,667 post-stroke hypertensive patients demonstrated effective blood pressure control with this compound .
Study TypePopulation SizeKey Findings
Randomized Controlled Trials24 studiesSignificant reduction in SBP and DBP without increasing pulse rate
Observational Study2667 patientsEffective BP control in post-stroke patients
Case Study43 patientsControlled morning hypertension in 58% of cases

Renal Protection

This compound has shown promising results in renal protection, particularly in diabetic patients:

  • Proteinuria Reduction : In a study comparing this compound with amlodipine, this compound was found to have superior antiproteinuric effects when used alongside renin-angiotensin system (RAS) inhibitors .
  • Antioxidant Effects : this compound exhibited higher antioxidant activity compared to amlodipine, suggesting potential benefits in preventing renal damage associated with oxidative stress .
Study TypePopulation SizeKey Findings
Comparative Study35 patientsThis compound reduced proteinuria more effectively than amlodipine
Longitudinal Study18 patientsSignificant decrease in urinary albumin levels after this compound treatment

Cardiovascular Benefits

The cardiovascular benefits of this compound extend beyond blood pressure control:

  • Vascular Endothelial Function : this compound has been shown to improve vascular endothelial function, which is crucial for long-term cardiovascular health .
  • Sympathetic Nervous System Modulation : By inhibiting sympathetic nerve activity, this compound helps reduce cardiovascular risks associated with high sympathetic tone .

Case Study on Diabetic Patients

In a clinical trial involving Indian hypertensive patients with type 2 diabetes mellitus, this compound significantly reduced SBP from 150 mm Hg to 123 mm Hg over six months while also decreasing microalbuminuria from 66.62 mg/L to 38.8 mg/L .

Case Study on Morning Hypertension

A cohort study highlighted that this compound effectively managed morning hypertension, reducing home SBP from an average of 146 mm Hg to below the target threshold in the majority of participants after eight weeks of treatment .

Mechanism of Action

Cilnidipine acts by blocking the L-type calcium channels in blood vessels, which suppresses the contraction of blood vessels and reduces blood pressure. Additionally, it blocks N-type calcium channels at the end of sympathetic nerves, inhibiting the release of norepinephrine and reducing stress-induced blood pressure increases .

Comparison with Similar Compounds

Cilnidipine is compared below with other CCBs, focusing on efficacy, hemodynamic effects, and organ protection.

Hemodynamic and Blood Pressure Efficacy
Parameter This compound Amlodipine Azelnidipine Nifedipine
BP Reduction (SBP/DBP) -14.1/-11.5 mmHg -16.1/-11.3 mmHg Similar to this compound Comparable
Heart Rate Reduction Significant (p<0.05) No significant effect Moderate reduction No effect
Ambulatory BP Control Superior 24-h/daytime SBP Inferior Not reported Inferior

Key Findings :

  • This compound and amlodipine show comparable clinic BP reductions, but this compound achieves superior 24-h systolic BP control in hypertensive patients with chronic kidney disease (CKD) .
  • This compound reduces pulse rate by ~3–5 bpm, whereas amlodipine lacks this effect due to its lack of N-type channel inhibition .
Renal and Metabolic Effects
Parameter This compound Amlodipine Azelnidipine
Proteinuria Reduction 30–40% decrease No significant effect 20–25% decrease
GFR Impact Neutral Neutral Neutral
Oxidative Stress Markers ↓ Urinary 8-OHdG, MDA-LDL No effect Not reported

Mechanistic Insights :

  • This compound dilates both afferent and efferent glomerular arterioles, reducing intraglomerular pressure and proteinuria, unlike amlodipine (afferent-only dilation) .
  • Its antioxidant properties inhibit renal CYP11B2 (aldosterone synthase) and TGF-β, mitigating fibrosis in hypertensive CKD models .
Cardiovascular and Sympathetic Effects
Parameter This compound Amlodipine Nifedipine
LV Mass Reduction -12.4 g/m² No effect Not reported
Sympathetic Activity ↓ Plasma noradrenaline No effect ↑ Reflex activation
Atrial Fibrillation Risk ↓ Duration by 60% No effect Not reported

Key Studies :

  • This compound lowered left ventricular mass index (LVMI) by 12.4 g/m² in CKD patients, likely due to SNS inhibition .

Biological Activity

Cilnidipine is a unique dual L- and N-type calcium channel blocker (CCB) that has garnered attention for its multifaceted biological activities, particularly in the management of hypertension and renal protection. Unlike traditional CCBs, which primarily target L-type channels, this compound's action on N-type channels offers additional therapeutic benefits. This article delves into the biological activity of this compound, exploring its mechanisms, clinical implications, and comparative efficacy through various studies.

This compound's antihypertensive effects stem from its ability to block both L- and N-type calcium channels. This dual action results in:

  • Vasodilation : By inhibiting calcium influx, this compound promotes relaxation of vascular smooth muscle, leading to decreased peripheral resistance.
  • Renal Protection : The N-type channel blockade reduces renal sympathetic nerve activity, which may mitigate glomerular hypertension and decrease proteinuria in hypertensive patients .
  • Antioxidant Properties : this compound exhibits stronger antioxidant activity compared to amlodipine, potentially reducing oxidative stress in renal tissues .

Table 1: Comparison of this compound and Amlodipine

FeatureThis compoundAmlodipine
Calcium Channel TypeL- and N-typeL-type only
Antioxidant ActivityHigherLower
Proteinuria ReductionSignificantModerate
Side EffectsLower incidence of edemaHigher incidence of edema
Duration of ActionProlonged due to high protein binding (98%)Shorter duration

Efficacy in Hypertensive Patients

Several studies have highlighted this compound's efficacy in managing hypertension:

  • Meta-analysis by Oh et al. (2020) : This study reported significant reductions in systolic blood pressure (SBP) and diastolic blood pressure (DBP) among patients treated with this compound compared to other CCBs. The weighted mean difference for SBP was 4.33 mmHg (95% CI: 1.26 to 7.39), demonstrating this compound's effectiveness .
  • Renoprotective Effects : this compound has shown superior outcomes in reducing proteinuria among chronic kidney disease (CKD) patients compared to amlodipine. It effectively decreases urinary albumin levels and other markers associated with kidney injury .

Case Study: Renoprotective Action

A retrospective study involving 53 CKD patients treated with this compound demonstrated:

  • Primary Outcome : Significant reduction in proteinuria levels.
  • Secondary Outcome : No significant changes in serum creatinine or glomerular filtration rate (GFR), indicating that this compound maintains renal function while providing protective effects .

Pharmacological Properties

This compound's pharmacokinetics reveal:

  • Absorption : Peak plasma concentrations occur approximately 1.8 to 2.2 hours post-administration.
  • Half-life : Approximately 7.5 hours, although its effects persist longer due to high protein binding .

Table 2: Pharmacokinetic Profile of this compound

ParameterValue
Peak Plasma Concentration1.8 - 2.2 hours
Half-life7.5 hours
Protein Binding98%

Q & A

What are the standard experimental protocols for characterizing Cilnidipine cocrystals, and how do they ensure reproducibility?

Answer:
Characterizing this compound cocrystals requires a multi-technique approach:

  • FTIR : Identifies hydrogen bonding via shifts in –NH and –NO peaks .
  • DSC : Confirms cocrystal purity through sharp melting endotherms (e.g., 218.40°C for this compound-L-phenylalanine) .
  • PXRD : Detects new crystalline phases by comparing diffraction patterns with parent compounds .
  • FE-SEM : Visualizes changes in particle morphology and size reduction .
    Reproducibility is ensured by documenting grinding time, solvent ratios (for liquid-assisted grinding), and coformer stoichiometry. Journals like the Beilstein Journal of Organic Chemistry mandate detailed experimental sections to enable replication .

How does the choice of coformer (e.g., L-phenylalanine) influence the hydrogen bonding network and solubility enhancement in this compound cocrystals?

Answer:
Coformers with functional groups complementary to this compound’s –NO group (e.g., L-phenylalanine’s –NH) facilitate hydrogen bonding, as shown by DFT analysis (HOMO-LUMO gap reduction from 3.192 eV to 2.7027 eV) . Solubility improvements (3.31-fold) depend on coformer hydrophilicity and crystal lattice disruption. Methodologically, coformer screening should include solubility parameters (Hansen solubility criteria) and computational pre-screening .

What methodological considerations are critical when using FTIR and DSC analyses to confirm cocrystal formation in this compound research?

Answer:

  • FTIR : Baseline correction and controlled humidity are essential to avoid artifacts. Overlap between drug and coformer peaks requires deconvolution .
  • DSC : Heating rates (e.g., 10°C/min) must be standardized to prevent thermal degradation. Physical mixtures should be analyzed as controls to distinguish cocrystals .

How can researchers resolve contradictions between PXRD patterns and solubility data when evaluating this compound cocrystal stability?

Answer:
Discrepancies may arise from amorphous content or polymorphic transitions. Pair PXRD with solid-state NMR to assess crystallinity. Solubility studies should use biorelevant media (e.g., FaSSIF) to mimic physiological conditions. Statistical tools like ANOVA can identify outliers in solubility datasets .

What computational strategies (e.g., DFT analysis) validate experimental observations of intramolecular interactions in this compound cocrystals?

Answer:
DFT calculations model hydrogen bond energies and electron density distributions. For example, reduced HOMO-LUMO gaps in this compound-L-phenylalanine cocrystals correlate with enhanced reactivity and solubility . Pair computational results with spectroscopic data (FTIR, Raman) to validate interactions .

What experimental controls are necessary to distinguish between physical mixtures and true cocrystals in this compound formulations?

Answer:

  • Thermal Controls : Physical mixtures show separate DSC endotherms, while cocrystals exhibit a single melting peak .
  • Dissolution Testing : Cocrystals display supersaturation, unlike physical mixtures .
  • PXRD : Physical mixtures retain parent compound peaks, whereas cocrystals show new patterns .

How should researchers design a phase solubility study to quantify the 3.31-fold solubility enhancement reported for this compound-L-phenylalanine cocrystals?

Answer:

  • Use shake-flask methods with HPLC quantification.
  • Maintain sink conditions and control temperature/pH.
  • Compare slope analysis (Higuchi model) of cocrystals vs. pure drug .

What are the limitations of FE-SEM in characterizing surface morphology changes in this compound cocrystals, and how can they be mitigated?

Answer:
FE-SEM cannot differentiate amorphous and crystalline regions. Combine with AFM for nanoscale topography. Sample coating (e.g., gold sputtering) may alter morphology; use low-voltage imaging to minimize damage .

How can inconsistencies in DSC thermograms (e.g., broad vs. sharp peaks) impact the interpretation of this compound cocrystal purity?

Answer:
Broad peaks suggest impurities or polymorphic mixtures. Use purity correction methods (e.g., van’t Hoff equation) and corroborate with PXRD. Replicate DSC runs under inert atmospheres to prevent oxidation .

What statistical methods are recommended for analyzing the significance of solubility improvements in replicated this compound cocrystal studies?

Answer:

  • Apply Student’s t-test for paired solubility data.
  • Use Tukey’s HSD for multi-group comparisons.
  • Report confidence intervals (e.g., 95%) and effect sizes .

How do variations in liquid-assisted grinding parameters affect the reproducibility of this compound cocrystal synthesis?

Answer:
Critical parameters include grinding time (30–60 min), solvent volume (5–10 µL/mg), and ball-to-powder ratio (10:1). Document using the COBERSA checklist for mechanochemical synthesis .

What are the best practices for documenting experimental procedures in this compound cocrystallization studies to meet peer-reviewed journal standards?

Answer:

  • Follow journal-specific guidelines (e.g., Medicinal Chemistry Research) for detailing solvents, stoichiometry, and equipment .
  • Include raw data (DSC thermograms, PXRD patterns) in supplementary materials .

How can researchers address batch-to-batch variability in this compound cocrystal formulations during scale-up experiments?

Answer:
Implement Quality-by-Design (QbD) principles:

  • Define Critical Material Attributes (CMAs) like particle size distribution.
  • Use Design of Experiments (DoE) to optimize grinding and drying conditions .

What interdisciplinary approaches strengthen the mechanistic understanding of this compound cocrystal formation?

Answer:
Combine spectroscopy (FTIR, Raman), computational modeling (DFT), and dissolution testing. For example, DFT predicts hydrogen bonds, while FTIR confirms them experimentally .

How should conflicting results between in vitro solubility assays and in vivo pharmacokinetic data for this compound cocrystals be systematically investigated?

Answer:

  • Conduct biorelevant dissolution testing (e.g., USP Apparatus II with FaSSIF).
  • Use animal models to correlate in vitro-in vivo performance.
  • Apply mechanistic pharmacokinetic modeling (e.g., compartmental analysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.